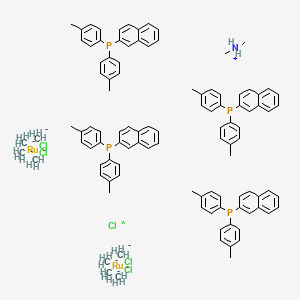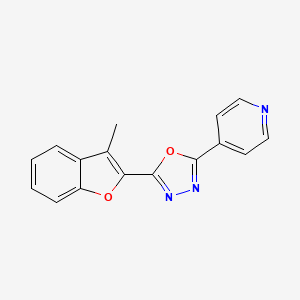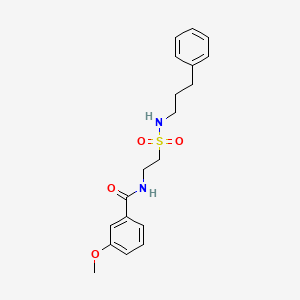
CID 137891065
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
While specific information on the molecular structure analysis of CID 137891065 is not available, there are general methods used for structural analysis. For instance, Collision-Induced Dissociation (CID) is a powerful method for fragmenting ions and unraveling the intricate details of molecules .
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization in Research
Protein Function Control : CID is instrumental in controlling protein functions within cells. The development of orthogonal and reversible CID systems has enabled the control of protein function with unparalleled precision and spatiotemporal resolution. This application is especially significant in the study of signal transductions and membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems provide a versatile molecular toolbox for gene regulation in human cells and mice, allowing for gradient-level fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).
Insights into Cell Biology : CID techniques have solved numerous problems in cell biology. They have been particularly useful in understanding lipid second messengers and small GTPases. CID experiments have helped in resolving the "signaling paradox" and provided insights into the specificity of CID action and applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).
iPSC-Derived T Cell Therapy : CID has been utilized in induced pluripotent stem cell (iPSC)-derived rejuvenated T cell therapy. The introduction of inducible caspase-9 into iPSCs, activated by a specific CID, initiates a caspase cascade that eliminates iPSCs and tumors originated from them. This approach has significant implications for future iPSC-mediated clinical therapies (Ando et al., 2015).
FKBP12 Ligands for Protein Dimerization : CID has been used to control the dimerization of engineered FKBP12-containing fusion proteins, with broad utility in biological research and potential medical applications. The synthesis and activity of bivalent FKBP12 ligands demonstrate the versatility of these compounds in the study of intracellular signaling events (Keenan et al., 1998).
Methodological Challenges in Child and Adolescent Development Studies : CID analysis has been used to evaluate research methodologies in developmental science, demonstrating the importance of aligning research goals with appropriate research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
Agricultural Research : In agricultural science, CID in the form of carbon isotope discrimination has been applied to improve water use efficiency and productivity of barley under different environmental conditions, indicating its potential in plant breeding programs (Anyia et al., 2007).
Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be rapidly turned on and off using light has been developed. This allows for the control of protein-protein interactions and cellular processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Background Subtraction in LC/MS Data : CID has been used in a high-resolution LC/MS-based background subtraction algorithm to obtain clean product ion spectra for metabolites in human plasma samples, enhancing the utility of this technique for structural interpretation in complex sample analyses (Zhang et al., 2009).
Stem Cell Therapy Safety : The introduction of the iC9 suicide gene in human induced pluripotent stem cells (hiPSCs) has improved the safety of stem cell therapy. This approach effectively eliminates transduced hiPSCs in vitro and in vivo, providing a necessary safety mechanism for hiPSC-based therapies (Yagyu et al., 2015).
Propiedades
InChI |
InChI=1S/4C24H21P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-7-12-22(13-8-18)25(23-14-9-19(2)10-15-23)24-16-11-20-5-3-4-6-21(20)17-24;1-3-2;;;;;;;;;;;;;;;/h4*3-17H,1-2H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSJMFFQONKSG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4C=C3.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H116Cl5NP4Ru2-7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1907.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)
![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)
![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)


![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)
![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)

